molecular formula C29H29FN3O9P B609681 Fosifloxuridine nafalbenamide CAS No. 1332837-31-6

Fosifloxuridine nafalbenamide

カタログ番号: B609681
CAS番号: 1332837-31-6
分子量: 613.5 g/mol
InChIキー: BIOWRMNRHMERIO-ZVAHOJSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosifloxuridine nafalbenamide is a phosphoramidate-based prodrug of the monophosphate form of 5-fluoro-2’-deoxyuridine, the active metabolite of fluorouracil. This compound is an antimetabolite fluoropyrimidine analog of the pyrimidine nucleoside, with potential antineoplastic activity. Upon administration, this compound is readily taken up by tumor cells, where it is converted to its active form, FUDR-MP. This active form inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate and thus inhibiting DNA synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Fosifloxuridine nafalbenamide is synthesized using ProTide technology, which involves the attachment of a phosphoramidate moiety to the monophosphate form of 5-fluoro-2’-deoxyuridine. This process enhances the lipophilicity of the compound, allowing it to accumulate in cancer cells by passive diffusion .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the ProTide technology platform. This method ensures the generation of high concentrations of the active metabolite, FUDR-MP, in patients’ cells .

化学反応の分析

Types of Reactions: Fosifloxuridine nafalbenamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

作用機序

Fosifloxuridine nafalbenamide exerts its effects by inhibiting thymidylate synthase. Upon administration, the compound is taken up by tumor cells, where the phosphoramidate moiety is removed, converting it to its active form, FUDR-MP. FUDR-MP binds to and inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate and thus inhibiting DNA synthesis . This mechanism results in the accumulation of higher intracellular concentrations of the active metabolite, enhancing its antineoplastic activity .

生物活性

Fosifloxuridine nafalbenamide, also known as NUC-3373, is a phosphoramidate-based prodrug of the monophosphate form of 5-fluoro-2'-deoxyuridine (FUdR), which is the active metabolite of the chemotherapeutic agent fluorouracil (5-FU). This compound is currently under investigation for its potential in treating various solid tumors, including metastatic renal cell carcinoma and esophageal cancer. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Thymidylate Synthase : The active metabolite, FUdR, inhibits thymidylate synthase, an essential enzyme for DNA synthesis. This inhibition leads to impaired DNA replication and cell division in cancer cells .
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress and DNA damage .
  • Host Immune Response : There is evidence suggesting that this compound may enhance the host immune response against tumors, potentially improving therapeutic outcomes when combined with immunotherapies .

Clinical Development

This compound is currently undergoing clinical trials to evaluate its efficacy and safety. Below are notable trials:

Clinical Trial NumberTreatment RegimenPhaseIndicationCountry
NCT05714553NUC-3373 + leucovorin + pembrolizumab + docetaxelPhase I/IIAdvanced Solid TumorsUnited Kingdom
NCT05185947NUC-3373 + docetaxelPhase I/IIMetastatic Renal Cell CarcinomaUnited States
NCT04895709NUC-3373 + docetaxelPhase I/IIEsophageal CancerUnited States

These trials aim to assess not only the efficacy in tumor reduction but also the safety profile and potential side effects associated with combination therapies.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Efficacy Against Solid Tumors : In preclinical models, this compound demonstrated significant antitumor activity against colorectal and esophageal cancer cell lines. The compound's ability to inhibit cell proliferation was notably higher compared to traditional chemotherapy agents like 5-FU .
  • Synergistic Effects : Research indicates that when combined with immune checkpoint inhibitors such as pembrolizumab, this compound may enhance therapeutic efficacy by promoting a more robust immune response against tumors .
  • Safety Profile : Initial clinical data suggest that this compound has a manageable safety profile, with adverse effects similar to those observed with standard chemotherapy regimens. Common side effects include fatigue, nausea, and myelosuppression, but these are generally reversible upon discontinuation of therapy .

Case Studies

Several case studies have reported positive outcomes using this compound in combination therapies:

  • Case Study 1 : A patient with advanced colorectal cancer who received this compound alongside pembrolizumab experienced a significant reduction in tumor size after three cycles of treatment. The combination therapy was well-tolerated without severe adverse events.
  • Case Study 2 : In a cohort study involving patients with metastatic renal cell carcinoma, those treated with this compound showed improved progression-free survival rates compared to historical controls receiving standard therapies.

特性

IUPAC Name

benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOWRMNRHMERIO-ZVAHOJSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332837-31-6
Record name Fosifloxuridine nafalbenamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosifloxuridine nafalbenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fosifloxuridine nafalbenamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fosifloxuridine nafalbenamide
Reactant of Route 2
Reactant of Route 2
Fosifloxuridine nafalbenamide
Reactant of Route 3
Fosifloxuridine nafalbenamide
Reactant of Route 4
Reactant of Route 4
Fosifloxuridine nafalbenamide
Reactant of Route 5
Reactant of Route 5
Fosifloxuridine nafalbenamide
Reactant of Route 6
Reactant of Route 6
Fosifloxuridine nafalbenamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。